molecular formula C7H17ClNO3P B6167433 diethyl (1-aminocyclopropyl)phosphonate hydrochloride CAS No. 99478-35-0

diethyl (1-aminocyclopropyl)phosphonate hydrochloride

Cat. No. B6167433
CAS RN: 99478-35-0
M. Wt: 229.6
InChI Key:
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Description

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride (DACP-HCl) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of phosphonate, which is a type of organic molecule that contains a phosphorus atom connected to three oxygen atoms. DACP-HCl has a wide range of properties that make it an attractive choice for scientific research, including its ability to form stable complexes with metal ions, its thermal and photostability, and its ability to chelate metal ions in aqueous solutions.

Scientific Research Applications

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride has been used in a variety of scientific research applications, including the study of metal ion chelation, protein-ligand interactions, and the study of enzyme inhibition. It has also been used to study the effects of metal ions on cellular processes, such as cell proliferation and apoptosis. Additionally, diethyl (1-aminocyclopropyl)phosphonate hydrochloride has been used to study the effects of metal ions on the structure and function of proteins, as well as the effects of metal ions on DNA and RNA.

Mechanism of Action

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride is a chelating agent that is able to form stable complexes with metal ions in aqueous solutions. The complex formation is a result of the formation of hydrogen bonds between the oxygen atoms of the phosphonate group and the metal ion. The formation of the complex is reversible, and the complex can be broken down by increasing the pH of the solution. Additionally, diethyl (1-aminocyclopropyl)phosphonate hydrochloride is able to form complexes with proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
diethyl (1-aminocyclopropyl)phosphonate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including phosphatases, proteases, and kinases. Additionally, it has been shown to affect the structure and function of proteins, as well as the expression of certain genes. Additionally, it has been shown to affect the uptake of certain metal ions into cells, as well as the release of certain ions from cells.

Advantages and Limitations for Lab Experiments

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride has a number of advantages that make it an attractive choice for laboratory experiments. It is a stable compound that is easily synthesized and has a wide range of properties that make it suitable for a variety of scientific research applications. Additionally, it is relatively non-toxic and can be used in a wide range of concentrations. However, diethyl (1-aminocyclopropyl)phosphonate hydrochloride does have some limitations. It is not very soluble in water, and it is not very effective at chelating metal ions in acidic solutions. Additionally, it is not very effective at chelating metal ions in the presence of other chelating agents.

Future Directions

Given the wide range of properties and applications of diethyl (1-aminocyclopropyl)phosphonate hydrochloride, there are a number of potential future directions for research. For example, further research could be conducted on the effects of diethyl (1-aminocyclopropyl)phosphonate hydrochloride on the structure and function of proteins, as well as its effects on gene expression. Additionally, further research could be conducted on the effects of diethyl (1-aminocyclopropyl)phosphonate hydrochloride on the uptake and release of metal ions from cells. Additionally, further research could be conducted on the use of diethyl (1-aminocyclopropyl)phosphonate hydrochloride as a chelating agent in the presence of other chelating agents. Finally, further research could be conducted on the development of new synthesis methods for diethyl (1-aminocyclopropyl)phosphonate hydrochloride.

Synthesis Methods

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride is synthesized by reacting 1-aminocyclopropane-1-phosphonic acid (ACPA) with diethyl chlorophosphate (DECP) in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of mono- and di-substituted phosphonates, with the mono-substituted phosphonate being the predominant product. The mono-substituted phosphonate is then hydrolyzed to produce diethyl (1-aminocyclopropyl)phosphonate hydrochloride. The synthesis of diethyl (1-aminocyclopropyl)phosphonate hydrochloride is a simple and efficient process that can be completed in a single step.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for diethyl (1-aminocyclopropyl)phosphonate hydrochloride involves the reaction of diethyl phosphite with cyclopropanone to form diethyl (cyclopropylidene)phosphonate, which is then reacted with methylamine to form diethyl (1-aminocyclopropyl)phosphonate. The final step involves the reaction of diethyl (1-aminocyclopropyl)phosphonate with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Diethyl phosphite", "Cyclopropanone", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethyl phosphite is reacted with cyclopropanone in the presence of a base catalyst to form diethyl (cyclopropylidene)phosphonate.", "Step 2: Diethyl (cyclopropylidene)phosphonate is then reacted with excess methylamine in the presence of a base catalyst to form diethyl (1-aminocyclopropyl)phosphonate.", "Step 3: Diethyl (1-aminocyclopropyl)phosphonate is then reacted with hydrochloric acid to form diethyl (1-aminocyclopropyl)phosphonate hydrochloride." ] }

CAS RN

99478-35-0

Product Name

diethyl (1-aminocyclopropyl)phosphonate hydrochloride

Molecular Formula

C7H17ClNO3P

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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